molecular formula C22H20F2N2O4S B2918849 N-(4-ethoxyphenyl)-2-fluoro-5-{[(4-fluorophenyl)methyl]sulfamoyl}benzamide CAS No. 451506-71-1

N-(4-ethoxyphenyl)-2-fluoro-5-{[(4-fluorophenyl)methyl]sulfamoyl}benzamide

Cat. No.: B2918849
CAS No.: 451506-71-1
M. Wt: 446.47
InChI Key: OWWQIPJGJSIHHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-ethoxyphenyl)-2-fluoro-5-{[(4-fluorophenyl)methyl]sulfamoyl}benzamide is a sulfamoylbenzamide derivative characterized by:

  • A benzamide core with a 2-fluoro substituent and 5-sulfamoyl group.
  • A (4-fluorophenyl)methyl moiety attached to the sulfamoyl nitrogen.
  • A 4-ethoxyphenyl group linked via the amide bond.

Properties

IUPAC Name

N-(4-ethoxyphenyl)-2-fluoro-5-[(4-fluorophenyl)methylsulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20F2N2O4S/c1-2-30-18-9-7-17(8-10-18)26-22(27)20-13-19(11-12-21(20)24)31(28,29)25-14-15-3-5-16(23)6-4-15/h3-13,25H,2,14H2,1H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWWQIPJGJSIHHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)S(=O)(=O)NCC3=CC=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20F2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-2-fluoro-5-{[(4-fluorophenyl)methyl]sulfamoyl}benzamide typically involves multi-step organic reactions. One common method involves the reaction of 4-ethoxyaniline with 2-fluorobenzoyl chloride to form an intermediate, which is then reacted with 4-fluorobenzylsulfonamide under controlled conditions to yield the final product . The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving advanced techniques like continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-2-fluoro-5-{[(4-fluorophenyl)methyl]sulfamoyl}benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols .

Scientific Research Applications

N-(4-ethoxyphenyl)-2-fluoro-5-{[(4-fluorophenyl)methyl]sulfamoyl}benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-2-fluoro-5-{[(4-fluorophenyl)methyl]sulfamoyl}benzamide involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s fluoro and sulfamoyl groups play a crucial role in its binding affinity and specificity . The pathways involved often include inhibition of key enzymes in metabolic or signaling pathways, leading to the desired biological effects .

Comparison with Similar Compounds

Sulfamoylbenzamide Derivatives (HBV Capsid Effectors)

describes sulfamoylbenzamides as HBV capsid assembly modulators . Key analogues include:

Compound ID Sulfamoyl Substituent Amide Substituent Yield (%) Key Features
4h Cyclopropyl 3,4-Difluorophenyl 77 High yield; compact sulfamoyl group
4i Octahydro-1H-indol-1-yl 3,4-Difluorophenyl 26 Bulky substituent; low yield
4j 2-Phenylpropan-2-yl 3,4-Difluorophenyl 69 Steric hindrance; moderate yield
4k 1-Phenylethyl 3,4-Difluorophenyl 75 Chiral center; high yield
Target Compound (4-Fluorophenyl)methyl 4-Ethoxyphenyl N/A Dual fluorine; ethoxy enhances lipophilicity

Key Observations :

  • The 4-ethoxyphenyl amide substituent may enhance metabolic stability over 3,4-difluorophenyl analogues due to reduced electronegativity .

Sulfonamide-Based PD-L1 Inhibitors

highlights sulfonamide derivatives as PD-L1 inhibitors. Notable compounds include:

Compound ID Structure Features PD-L1 Inhibition (%) Cytotoxicity Notes
30 5-Chloro-N-(4-(N-(3-fluorophenyl)sulfamoyl)phenethyl)salicylamide 57.152 Safe; no anti-proliferative activity
4 5-Chloro-2-methoxy-N-(4-(N-(4-fluorophenyl)sulfamoyl)benzyl)benzamide 53.327 Anti-proliferative activity in PC-3
Target Fluorine and ethoxy substituents N/A Likely low cytotoxicity (inferred)

Key Observations :

  • The target’s 2-fluoro and 4-ethoxy groups mirror the electronic effects of 5-chloro and 2-methoxy substituents in compound 4, which enhance PD-L1 binding.
  • Fluorine atoms may reduce metabolic degradation, as seen in compound 30’s stability .

Antifungal 1,3,4-Oxadiazoles with Sulfamoyl Moieties

reports 1,3,4-oxadiazoles (e.g., LMM5 and LMM11) with sulfamoyl groups as antifungal agents:

Compound Sulfamoyl Substituent Core Structure Activity Against C. albicans
LMM5 Benzyl(methyl) 1,3,4-Oxadiazole Effective
LMM11 Cyclohexyl(ethyl) 1,3,4-Oxadiazole Effective
Target (4-Fluorophenyl)methyl Benzamide Not tested

Key Observations :

  • The target’s benzamide core may offer greater conformational flexibility compared to rigid 1,3,4-oxadiazoles.
  • The (4-fluorophenyl)methyl group could improve membrane penetration over LMM5’s benzyl group .

Biological Activity

N-(4-ethoxyphenyl)-2-fluoro-5-{[(4-fluorophenyl)methyl]sulfamoyl}benzamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by the following features:

  • Molecular Formula : C18_{18}H19_{19}F2_{2}N3_{3}O2_{2}S
  • Molar Mass : Approximately 367.42 g/mol
  • Functional Groups : The presence of a sulfonamide moiety, fluorine substituents, and an ethoxy group contributes to its biological activity.

This compound exhibits several mechanisms of action that may contribute to its biological effects:

  • Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit specific enzymes involved in cancer proliferation, such as dihydrofolate reductase (DHFR) and RET kinase, which are crucial for tumor growth and survival .
  • Anti-inflammatory Properties : Compounds with similar structures have been noted for their anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines like TNFα .
  • Cell Growth Inhibition : Studies indicate that benzamide derivatives can inhibit cell growth in various cancer cell lines, suggesting that this compound may also exhibit cytotoxicity against malignancies .

Biological Activity Studies

Several studies have assessed the biological activity of benzamide derivatives, providing insights into the potential efficacy of this compound.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
Anticancer Activity Inhibition of cancer cell proliferation in vitro.
Enzyme Inhibition Potent inhibition of DHFR and RET kinase activity.
Anti-inflammatory Reduced levels of TNFα in preclinical models.
Cytotoxic Effects Induces apoptosis in various cancer cell lines.

Case Studies

  • Cancer Treatment : A study evaluated the efficacy of benzamide derivatives in treating osteogenic sarcoma and found significant reductions in tumor size in animal models treated with similar compounds. This suggests potential applicability for this compound in oncology .
  • Inflammatory Diseases : Research on related compounds indicated a marked decrease in inflammatory markers in models of rheumatoid arthritis, hinting at the therapeutic potential of this class of compounds for inflammatory conditions .

Q & A

Basic Research Questions

Q. What synthetic methodologies are validated for preparing N-(4-ethoxyphenyl)-2-fluoro-5-{[(4-fluorophenyl)methyl]sulfamoyl}benzamide?

  • Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions involving sulfonamide intermediates. For example:

  • Step 1 : React 2-fluoro-5-sulfamoylbenzoyl chloride with 4-ethoxyaniline to form the benzamide scaffold.
  • Step 2 : Introduce the [(4-fluorophenyl)methyl]sulfamoyl group via sulfamoylation using (4-fluorophenyl)methanamine and sulfur trioxide derivatives.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization from ethanol/water mixtures ensure >95% purity .
    • Validation : NMR (¹H/¹³C/¹⁹F) and HRMS confirm structure and purity .

Q. Which spectroscopic techniques are critical for structural characterization of this compound?

  • Answer :

  • ¹H NMR : Identifies aromatic protons (δ 6.8–8.2 ppm), ethoxy group (δ 1.3–1.5 ppm for CH₃, δ 4.0–4.2 ppm for OCH₂), and sulfonamide NH (δ ~10.0 ppm, broad).
  • ¹⁹F NMR : Distinguishes fluorine atoms in the 2-fluoro and 4-fluorophenyl groups (δ −110 to −120 ppm).
  • HRMS : Validates molecular weight (e.g., [M+H]+ calcd. 447.12, observed 447.11) .

Advanced Research Questions

Q. How can molecular docking and ADMET analysis guide the optimization of this compound’s bioactivity?

  • Answer :

  • Molecular Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., PD-L1). Focus on sulfonamide and benzamide moieties for hydrogen bonding with residues like Lys124 or Asp122 .
  • ADMET : Predict pharmacokinetics using QikProp or SwissADME:
  • LogP : Target <5 for optimal permeability.
  • hERG inhibition : Ensure IC₅₀ >10 µM to avoid cardiotoxicity.
  • CYP450 interactions : Avoid inhibition of CYP3A4/2D6 .

Q. What experimental design strategies resolve contradictions in cytotoxicity data across cell lines?

  • Answer :

  • Dose-Response Curves : Test concentrations from 1 nM to 100 µM to identify IC₅₀ values. For example, PC-3 prostate cancer cells show sensitivity at 10 µM (66.6% inhibition), while fibroblasts remain unaffected .
  • Mechanistic Studies : Use flow cytometry (Annexin V/PI staining) to differentiate apoptosis vs. necrosis.
  • Controls : Include reference inhibitors (e.g., cisplatin for cytotoxicity) and solvent-only controls .

Q. How does the electronic nature of substituents influence PD-L1 inhibitory activity?

  • Answer :

  • Electron-Withdrawing Groups (e.g., -F) : Enhance sulfonamide acidity (pKa ~8–10), improving hydrogen bonding with PD-L1’s hydrophobic pocket.
  • Ethoxy Group : Increases lipophilicity (LogP +0.5), enhancing membrane permeability but potentially reducing solubility.
  • Structure-Activity Relationship (SAR) : Compare derivatives (e.g., replacing 4-ethoxyphenyl with 4-methylphenyl reduces activity by 15%) .

Methodological Challenges

Q. How to address low yields in sulfamoylation reactions during synthesis?

  • Answer :

  • Catalyst Optimization : Use DMAP (4-dimethylaminopyridine) to accelerate sulfamoylation.
  • Solvent Selection : DMF or THF improves solubility of intermediates.
  • Temperature Control : Maintain 0–5°C to minimize side reactions (e.g., hydrolysis) .

Q. What strategies validate target engagement in cellular assays?

  • Answer :

  • Cellular Thermal Shift Assay (CETSA) : Confirm compound binding to PD-L1 by measuring protein stability after heating.
  • Knockdown/Overexpression : Use siRNA/shRNA to correlate target expression with activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.